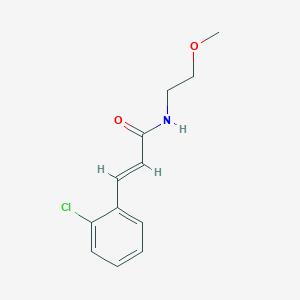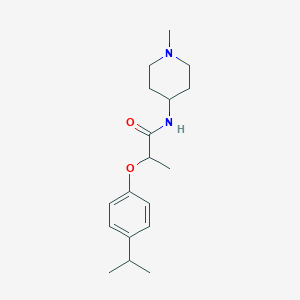![molecular formula C13H17ClN2O3S B5228338 ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components such as DNA, RNA, and proteins. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis or programmed cell death in cancer cells, which is a desirable effect for antitumor agents. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, ultimately leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is its potential as an antimicrobial and antitumor agent. This compound has shown promising results in inhibiting the growth of bacterial strains and cancer cells. However, one limitation of this compound is its potential toxicity to normal cells, which can limit its use in vivo.
Orientations Futures
There are several future directions for the study of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the study of the mechanism of action to better understand how this compound inhibits the activity of enzymes involved in essential cellular processes. Additionally, further studies are needed to evaluate the potential toxicity of this compound to normal cells and to determine its safety for in vivo use. Finally, the potential applications of Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride in other areas of scientific research, such as antiviral or anti-inflammatory agents, should be explored.
Méthodes De Synthèse
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride is synthesized by reacting 2-mercapto-5-ethoxybenzimidazole with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The product is then purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride has been studied for its potential applications in various areas of scientific research. It has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
ethyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S.ClH/c1-3-17-9-5-6-10-11(7-9)15-13(14-10)19-8-12(16)18-4-2;/h5-7H,3-4,8H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJZCOSYUFODAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)
![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)

![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)

![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)
![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-(5-isoquinolinylmethyl)methanamine](/img/structure/B5228325.png)
